Potassium trifluoro[(oxan-4-yloxy)methyl]boranuide
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Overview
Description
Potassium trifluoro[(oxan-4-yloxy)methyl]boranuide is a chemical compound with the molecular formula C₇H₁₃BF₃O₂·K. It is known for its unique structure, which includes a trifluoroborate group and an oxan-4-yloxy moiety. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[(oxan-4-yloxy)methyl]boranuide typically involves the reaction of a boronic acid derivative with potassium fluoride and a suitable oxan-4-yloxy precursor. The reaction is carried out under controlled conditions, often in the presence of a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is typically purified by crystallization or chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[(oxan-4-yloxy)methyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: It can be reduced to form borane derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as THF, DMSO, or acetonitrile, under controlled temperatures and atmospheric conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield boronic acid derivatives, while reduction reactions produce borane derivatives. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Potassium trifluoro[(oxan-4-yloxy)methyl]boranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro[(oxan-4-yloxy)methyl]boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group is highly reactive and can form stable complexes with other molecules, facilitating the formation of new chemical bonds. The oxan-4-yloxy moiety also contributes to the compound’s reactivity by providing additional sites for chemical interactions .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide: Similar structure but with a different functional group arrangement.
Potassium 4-methoxyphenyltrifluoroborate: Contains a methoxyphenyl group instead of the oxan-4-yloxy moiety.
Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate: Contains a piperazine ring with a tert-butoxycarbonyl group.
Uniqueness
Potassium trifluoro[(oxan-4-yloxy)methyl]boranuide is unique due to its specific combination of the trifluoroborate group and the oxan-4-yloxy moiety. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical and industrial applications .
Properties
Molecular Formula |
C6H11BF3KO2 |
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Molecular Weight |
222.06 g/mol |
IUPAC Name |
potassium;trifluoro(oxan-4-yloxymethyl)boranuide |
InChI |
InChI=1S/C6H11BF3O2.K/c8-7(9,10)5-12-6-1-3-11-4-2-6;/h6H,1-5H2;/q-1;+1 |
InChI Key |
ZFEYXUDZRGNRPG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](COC1CCOCC1)(F)(F)F.[K+] |
Origin of Product |
United States |
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